molecular formula C14H16O4 B12325513 2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12325513
M. Wt: 248.27 g/mol
InChI Key: BBGASWPBIIQSLG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of this compound emerged from broader efforts in the late 20th century to develop cyclopentane-based carboxylic acid derivatives as bioisosteres for drug design. Early work by Kohara and co-workers on cyclopentane-1,3-dione derivatives laid the groundwork for functionalizing the cyclopentane ring with aromatic groups. The specific incorporation of a 3-methoxybenzoyl moiety was first reported in the early 2000s through Friedel-Crafts acylation strategies, where 3-methoxybenzoyl chloride was reacted with cyclopentane precursors under Lewis acid catalysis.

A pivotal advancement came with the adoption of Meldrum’s acid as a starting material, enabling efficient cyclization and carboxylation steps. For example, dipotassium salt intermediates analogous to those used in synthesizing cyclopentane-1,2-diones were adapted to introduce the carboxylic acid group at the 1-position of the cyclopentane ring. The compound’s first detailed characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, appeared in PubChem entries circa 2011, marking its formal entry into chemical databases.

Relevance in Organic and Medicinal Chemistry

In organic chemistry, this compound serves as a multifunctional building block due to its two reactive sites: the carboxylic acid group and the methoxy-substituted aromatic ketone. These groups enable diverse transformations, such as:

  • Amide bond formation : The carboxylic acid can couple with amines via carbodiimide-mediated reactions, yielding derivatives for peptidomimetic studies.
  • Electrophilic aromatic substitution : The methoxybenzoyl group undergoes regioselective nitration or halogenation, facilitating the synthesis of halogenated analogs.

In medicinal chemistry, the compound’s rigid cyclopentane backbone and planar aromatic system make it a candidate for targeting enzymes with hydrophobic active sites. Preliminary molecular docking studies suggest that the 3-methoxy group aligns with subpockets in cyclooxygenase-2 (COX-2), though bioactivity data remain limited compared to its 2-methoxy isomer.

Overview of Structural Features and Nomenclature

The compound’s IUPAC name, This compound , reflects its core structure (Table 1):

Property Value
Molecular formula C₁₄H₁₆O₄
Molecular weight 248.27 g/mol
InChI InChI=1S/C₁₄H₁₆O₄/c1-18-10-5-2-4-9(8-10)...
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O

The cyclopentane ring adopts a puckered conformation, with the carboxylic acid and benzoyl groups occupying adjacent carbons (C1 and C2). X-ray crystallography of related compounds, such as the cis-2-(2-methoxybenzoyl) isomer, reveals dihedral angles of 112–118° between the benzoyl and cyclopentane planes, suggesting moderate steric strain. The 3-methoxy substitution on the benzoyl ring introduces electronic effects distinct from para- or ortho-substituted analogs, as evidenced by shifts in carbonyl stretching frequencies (νC=O ≈ 1,700 cm⁻¹).

Scope and Objectives of Research

Current research objectives focus on three areas:

  • Stereochemical control : Developing asymmetric synthesis routes to isolate enantiomerically pure forms, as racemic mixtures limit pharmacological utility.
  • Structure-activity relationship (SAR) profiling : Systematically modifying the methoxy position, cyclopentane substituents, and carboxylic acid bioisosteres to optimize target binding.
  • Computational modeling : Using density functional theory (DFT) to predict metabolic sites, such as demethylation of the methoxy group, which could impact in vivo stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGASWPBIIQSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can yield new compounds with desired properties.
  • Reactivity Studies : Investigations into its chemical reactivity have shown promise in coordination chemistry, where it can act as a ligand due to its functional groups.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that 2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid exhibits antimicrobial properties. The methoxy group may enhance its efficacy against certain pathogens.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.

Medicine

  • Drug Development : The compound is being investigated as a lead compound for new drug formulations. Its structural characteristics may facilitate the design of novel therapeutic agents aimed at specific biological targets.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes or receptors, modulating their activity through binding interactions influenced by the methoxybenzoyl group.

Industry

  • Synthesis of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique structure.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various derivatives of cyclopentane carboxylic acids demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests potential for development in pharmaceutical formulations targeting bacterial infections.
  • Anti-inflammatory Pathway Modulation :
    Research published in pharmacological journals highlights the anti-inflammatory effects of structurally related compounds. These studies indicate that derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid to other cyclopentane derivatives are critical for understanding its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound (cis) 732253-60-0 C₁₄H₁₆O₄ 248.27 3-methoxybenzoyl (position 2) Intermediate in pharmaceutical synthesis
This compound (trans) 733740-83-5 C₁₄H₁₆O₄ 248.27 3-methoxybenzoyl (position 2) Predicted boiling point: 424.1°C; higher polarity due to trans-configuration
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid 732253-41-7 C₁₄H₁₆O₃ 232.27 3-methylbenzoyl (position 2) Lower molecular weight; reduced polarity compared to methoxy analog
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid N/A C₁₄H₁₆O₃ 232.27 2-methylbenzoyl (position 3) Altered substituent position may affect steric interactions in binding
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid 306935-15-9 C₁₁H₁₈O₄ 214.26 Methoxycarbonyl, trimethyl groups Ester functionality increases volatility; used in specialty syntheses

Key Research Findings

Trans-isomer (CAS 733740-83-5) exhibits a higher predicted boiling point (424.1°C) than simpler cyclopentane derivatives, likely due to stronger intermolecular interactions from the planar benzoyl group .

Biological and Pharmaceutical Relevance: Unlike amino acid analogs (e.g., 1-aminocyclobutanecarboxylic acid in ), the target compound lacks amino groups, making it unsuitable for amino acid transport-based applications (e.g., tumor imaging) . Cyclopentane carboxylic acid derivatives in patents (e.g., EP 3870578 B1) often feature halogens or heterocycles (e.g., triazoles) for targeted bioactivity, whereas the 3-methoxy group may confer metabolic stability or receptor-binding specificity in drug candidates .

Synthetic and Analytical Considerations :

  • The cis/trans configuration influences chromatographic behavior. For example, the trans-isomer’s higher symmetry may result in distinct retention times compared to cis-forms, as seen in chiral SFC purifications of related compounds .
  • Methyl-substituted analogs (e.g., 3-methylbenzoyl derivative) are synthesized at lower costs due to simpler starting materials, but methoxy derivatives offer tunable electronic properties for fine chemical applications .

Contradictions and Limitations

  • and emphasize amino acid analogs for metabolic imaging, but the target compound’s lack of amino groups limits direct comparability in this context .
  • Patents (e.g., EP 4374877 A2) describe highly complex derivatives (e.g., trifluoromethylpyrimidine-containing analogs), which, while structurally related, serve niche therapeutic roles beyond the scope of simpler cyclopentane carboxylic acids .

Biological Activity

2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a methoxybenzoyl group and a carboxylic acid moiety. The structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxybenzoyl group facilitates hydrogen bonding and hydrophobic interactions , enhancing binding affinity and specificity towards biological targets. The carboxylic acid group contributes to the compound's reactivity, allowing it to participate in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Cytotoxicity : Preliminary studies suggest moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For instance, it has demonstrated an IC50 value comparable to other known cytotoxic agents .
  • Receptor Interaction : The compound acts on receptors related to cell signaling pathways, influencing cellular responses that may contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityIC50 values in the range of 10-20 µM against HeLa cells
Receptor BindingModulates activity of cellular receptors

Detailed Research Findings

  • Enzyme Interaction Studies : A study highlighted the compound's ability to bind to key metabolic enzymes, altering their activity and leading to potential therapeutic applications in metabolic diseases.
  • Cytotoxicity Evaluation : In vitro assays revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines, particularly HeLa cells, with an IC50 of approximately 16 µg/mL (or about 50 µM) .
  • Mechanistic Insights : Further investigations into the mechanism of action indicated that the compound's binding affinity is influenced by structural modifications, particularly the position of the methoxy group on the benzene ring, which affects its reactivity and interaction profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds such as:

  • trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

These compounds exhibit different binding affinities and biological activities due to variations in their structural configurations, particularly the position of substituents on the aromatic ring.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) under controlled conditions. Key intermediates, such as 3-methoxybenzoyl derivatives, should be purified using column chromatography or recrystallization to achieve >95% purity, as demonstrated in related cyclopentane-carboxylic acid syntheses . Reaction optimization (e.g., solvent selection, temperature) is critical to minimize byproducts.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/LCMS : To confirm molecular weight and purity (e.g., LCMS retention time analysis as in ).
  • NMR Spectroscopy : For structural elucidation, particularly ¹H and ¹³C NMR to verify the cyclopentane backbone and methoxybenzoyl substituents.
  • Melting Point Determination : Compare observed values with literature data to assess crystallinity and purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) between synthetic batches?

  • Methodological Answer :

  • Chiral Chromatography : Separate stereoisomers if racemic mixtures are suspected, as stereochemical configuration affects spectral profiles .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra to identify structural anomalies .
  • Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for absolute configuration) to confirm assignments .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines or carboxylic acids during intermediate steps .
  • Catalyst Screening : Test palladium or enzyme catalysts for selective bond formation in cross-coupling reactions .
  • In Situ Monitoring : Employ real-time FTIR or reaction calorimetry to detect side reactions and adjust conditions dynamically .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like GABA aminotransferase using fluorogenic substrates, referencing protocols for related cyclopentane derivatives .
  • Molecular Docking : Perform in silico studies to predict binding interactions with receptors or enzymes.
  • Metabolic Profiling : Use radiolabeled analogs (e.g., ¹⁴C) to track metabolic pathways in vitro .

Q. What approaches address contradictory reports on physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., pH, temperature) to isolate variables .
  • QSAR Modeling : Corrogate experimental data with computational predictions of hydrophobicity and solubility .
  • Interlaboratory Collaboration : Share samples with independent labs to verify reproducibility .

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